molecular formula C6H18N3O6P3 B1330372 Cyclo-tris(dimethoxyphosphonitrile) CAS No. 957-13-1

Cyclo-tris(dimethoxyphosphonitrile)

Cat. No.: B1330372
CAS No.: 957-13-1
M. Wt: 321.15 g/mol
InChI Key: CNQBXJDCTHCEFG-UHFFFAOYSA-N
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Description

Cyclo-tris(dimethoxyphosphonitrile) (CAS: 957-13-1) is a cyclic phosphazene derivative with three dimethoxyphosphonitrile units arranged in a hexagonal ring structure. Its molecular formula is $ \text{C}6\text{H}{18}\text{N}3\text{O}6\text{P}_3 $, and it exhibits a logP value of 3.717, indicating moderate hydrophobicity .

Properties

IUPAC Name

2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQBXJDCTHCEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241927
Record name Hexamethoxycyclotriphosphazene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-13-1
Record name Cyclo-tris(dimethoxyphosphonitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethoxyphosphazene
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Preparation Methods

Cyclo-tris(dimethoxyphosphonitrile) can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions . The reaction typically proceeds as follows:

[ \text{(NPCl}_2\text{)}_3 + 6 \text{CH}_3\text{OH} \rightarrow \text{(NP(OCH}_3\text{)}_2\text{)}_3 + 6 \text{HCl} ]

This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product, hexamethoxyphosphazene, is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Cyclo-tris(dimethoxyphosphonitrile) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Cyclo-tris(dimethoxyphosphonitrile) (CAS No. 957-13-1) is a chemical compound with the molecular formula C₆H₁₈N₃O₆P₃ and a molecular weight of 321.15 g/mol. This compound has garnered attention in various fields, particularly in chemistry, biology, and materials science, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Cyclo-tris(dimethoxyphosphonitrile) is characterized by a cyclic structure composed of phosphorus and nitrogen atoms, with methoxy groups attached to the phosphorus centers. Its chemical structure can be represented as follows:

 NP OCH3 2 3\text{ NP OCH}_3\text{ }_2\text{ }_3

This compound is part of a broader class of phosphazenes, which are known for their diverse chemical reactivity and stability under various conditions.

Synthesis

The synthesis of cyclo-tris(dimethoxyphosphonitrile) typically involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions:

 NPCl2 3+6CH3OH NP OCH3 2 3+6HCl\text{ NPCl}_2\text{ }_3+6\text{CH}_3\text{OH}\rightarrow \text{ NP OCH}_3\text{ }_2\text{ }_3+6\text{HCl}

This reaction is generally conducted in an inert atmosphere to prevent unwanted side reactions, followed by purification processes such as recrystallization.

Antibacterial Properties

Research indicates that cyclo-tris(dimethoxyphosphonitrile) exhibits significant antibacterial activity. A study found that this compound can inhibit the growth of various bacterial strains, potentially making it useful in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Antitumor Activity

In addition to its antibacterial effects, cyclo-tris(dimethoxyphosphonitrile) has shown promising antitumor activity in preliminary studies. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in tumor cells, suggesting its potential role as an anticancer agent.

Case Study: Antitumor Efficacy
A recent study investigated the effects of cyclo-tris(dimethoxyphosphonitrile) on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µg/mL after 48 hours of treatment.

The biological activities of cyclo-tris(dimethoxyphosphonitrile) are attributed to its ability to interact with cellular components. It is hypothesized that the methoxy groups facilitate cellular uptake and enhance the compound's reactivity with biological targets.

  • Cell Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation or survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress within cells, contributing to its cytotoxic effects.

Drug Delivery Systems

Due to its unique chemical properties, cyclo-tris(dimethoxyphosphonitrile) is being explored as a potential drug delivery agent. Its ability to encapsulate therapeutic compounds and release them in a controlled manner makes it a candidate for targeted therapy approaches.

Flame Retardants

In industrial applications, this compound is utilized as a flame retardant in polyurethane foams, enhancing safety by providing resistance against fire hazards.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Cyclophosphazenes are a class of inorganic-organic hybrid compounds with a $ \text{P}3\text{N}3 $ ring core. Key analogues of cyclo-tris(dimethoxyphosphonitrile) include:

Compound Name Substituents CAS Number logP McVol (ml/mol) Key Applications
Cyclo-tris(dimethoxyphosphonitrile) Methoxy (-OCH₃) 957-13-1 3.717 - Polymer precursors, ligands
Cyclo-tris(diphenoxyphosphonitrile) Phenoxy (-OC₆H₅) 1184-10-7 - 491.22 Flame retardants (HPCTP)
Hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene Trifluoroethoxy (-OCH₂CF₃) - - - Specialty polymers, coatings
Cyclo-tris(dimethylphosphonitrile) Methyl (-CH₃) - - - Mass spectrometry standards

Notes:

  • Cyclo-tris(diphenoxyphosphonitrile) (HPCTP) is commercially used as a flame retardant due to its high thermal stability and synergistic effects with other additives . Its larger phenoxy substituents increase steric hindrance and aromaticity, enhancing flame-retardant efficiency compared to methoxy derivatives.
  • Hexakis(trifluoroethoxy)cyclotriphosphazene incorporates fluorine atoms, which improve hydrophobicity and chemical resistance, making it suitable for high-performance coatings .
  • Cyclo-tris(dimethylphosphonitrile) (Ultramark 1621) is used as a mass spectrometry calibration standard due to its predictable fragmentation pattern and stability .

Physicochemical Properties

  • logP Comparison : Cyclo-tris(dimethoxyphosphonitrile) (logP = 3.717) is less hydrophobic than fluorinated derivatives (e.g., trifluoroethoxy-substituted compounds) but more hydrophobic than purely aliphatic analogues like methyl-substituted cyclophosphazenes .
  • Molecular Volume: Cyclo-tris(diphenoxyphosphonitrile) has a McVol of 491.22 ml/mol, significantly larger than methoxy derivatives due to bulky phenoxy groups .

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